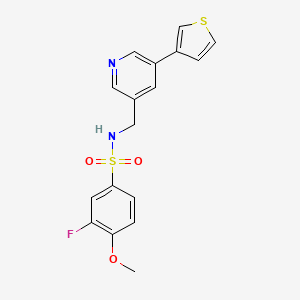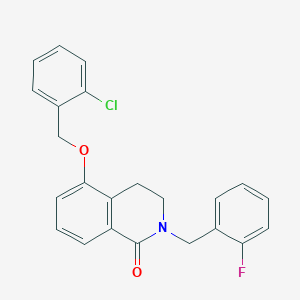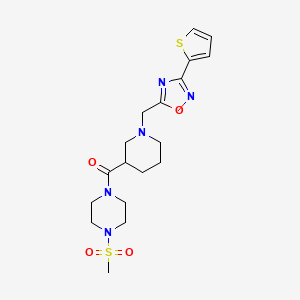
7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one is a quinazoline derivative, which is a class of nitrogen-containing heterocyclic compounds known for their biological activity. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including their use in antimicrobial treatments.
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves multiple steps, starting from basic aromatic compounds. For instance, the synthesis of a related compound, 7-morpholino-2-(4-(trifluoromethyl) phenyl)quinazolin-4(3H)-one, was achieved by first synthesizing the intermediate 2-amino-4-chlorobenzamide from 4-chloro-2-nitrobenzoic acid. This process involved esterification, amidation, and reduction steps. The intermediate then reacted with 4-(trifluoromethyl) benzoyl chloride to afford a chloro-substituted quinazolinone, which was further condensed with morpholine to yield the target compound .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, including both 1H and 13C NMR, are commonly employed to elucidate the structure of these compounds. For example, the structure of the synthesized 7-morpholino quinazolinone was confirmed by IR and 1H NMR .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including C-H activation and cyclization with elemental sulfur to form new bonds, such as C-S and S-N bonds. An example of this is the synthesis of 7H-benzo[4,5]isothiazolo[3,2-b]quinazolin-7-ones from 2-arylquinazolinones using rhodium-catalyzed C-H activation and subsequent cyclization with sulfur . This demonstrates the chemical versatility and reactivity of quinazoline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like morpholine can affect these properties and the compound's biological activity. For instance, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, a linezolid intermediate, showed significant antimicrobial activity, which was confirmed through growth inhibition assays and minimum inhibitory concentration (MIC) measurements . The antimicrobial potency of these compounds was further supported by molecular docking studies, indicating their potential as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Methods : Quinazoline derivatives, including compounds similar to the specified chemical, are synthesized through various methods. For instance, Xu Li-feng (2011) detailed the synthesis of a related compound, 7-morpholino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one, starting from 4-chloro-2-nitrobenzoic acid and using processes like esterification, amidation, and reduction (Xu Li-feng, 2011).
Chemical Reactivity : The reactivity of related quinazoline compounds has been studied, such as in the work of Fathalla et al. (2002), which examined the reactivity of morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide with various reagents (Fathalla et al., 2002).
Biological Activities
Anticancer Activity : Quinazoline derivatives have shown potential in cancer treatment. For instance, Nowak et al. (2014) reported that certain 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives exhibit interesting anticancer activities (Nowak et al., 2014).
Potential in Drug Development : Quinazolines, including those similar to the specified compound, have been studied for their potential in drug development. For example, Noolvi and Patel (2013) synthesized and characterized novel quinazoline derivatives with potential as antitumor agents (Noolvi & Patel, 2013).
Antimicrobial Properties : Quinazoline derivatives have also been evaluated for antimicrobial activity. Ahmed et al. (2007) synthesized quinazolin-4-one compounds containing oxadiazolin-5-thione moieties and found promising antibacterial activity, especially in morpholino derivatives (Ahmed et al., 2007).
Insecticidal Efficacy : El-Shahawi et al. (2016) explored the insecticidal efficacy of novel bis quinazolinone derivatives, highlighting another potential application of such compounds (El-Shahawi et al., 2016).
Eigenschaften
IUPAC Name |
7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-2-5-19-15(21)12-4-3-11(10-13(12)17-16(19)23)14(20)18-6-8-22-9-7-18/h2-4,10H,1,5-9H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZBQJBFCWICSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


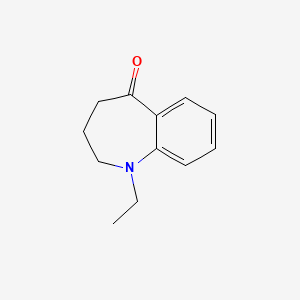
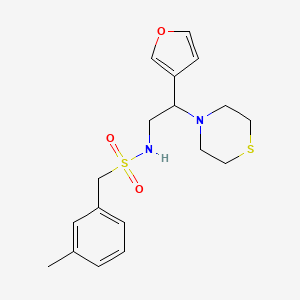
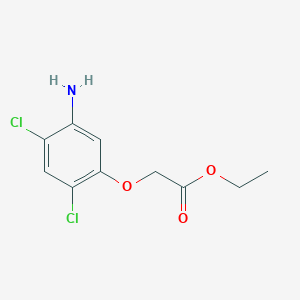

![2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3008937.png)
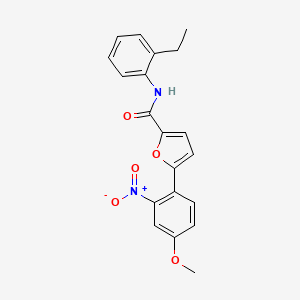
![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3008940.png)

![Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3008943.png)
